LogP Differentiation: A 35-fold Increase in Lipophilicity vs. HMF
The lipophilicity of 5-(Propoxymethyl)furan-2-carbaldehyde, measured by its calculated partition coefficient (LogP), is significantly higher than its closest in-class analogues. The LogP values for the target compound and key comparators are 2.02, 0.47, 0.86, -0.25, and 0.41, respectively [1]. This translates to a >35-fold greater octanol-water partition coefficient for the target compound relative to HMF, directly influencing extraction efficiency and biological membrane permeability [1]. This quantitative difference is a primary driver for selecting the propoxymethyl variant in applications requiring higher hydrophobicity.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 |
| Comparator Or Baseline | 5-(Methoxymethyl)furan-2-carbaldehyde (MMF) LogP ≈ 0.47; 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) LogP ≈ 0.86; 5-(Hydroxymethyl)furfural (HMF) LogP ≈ -0.25; Furfural LogP ≈ 0.41 [1]. |
| Quantified Difference | Target is >1.5 to >2.2 log units higher than comparators, equating to a 32 to 186-fold greater octanol-water partition. |
| Conditions | Computational estimates from multiple prediction algorithms (XLogP, ACD/LogP, AlogP) compiled from vendor and database sources. |
Why This Matters
This massive lipophilicity shift is a critical selection criterion, making the target compound the preferred choice for applications in aprotic solvents, non-polar reaction matrices, or when designing compounds intended to cross biological membranes.
- [1] Chembase.cn, FoodB.ca, SIELC Technologies. LogP data for MMF, HMF, EMF, and Furfural from respective product listings and compound databases. Accessed May 6, 2026. View Source
